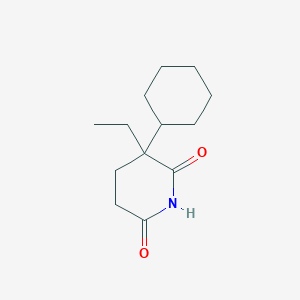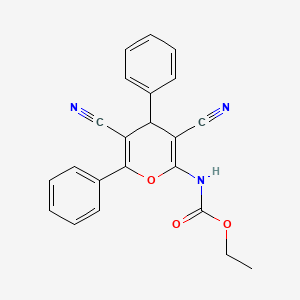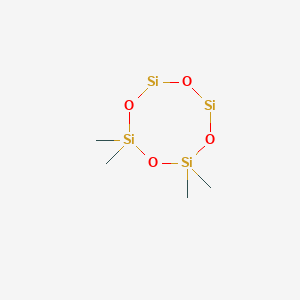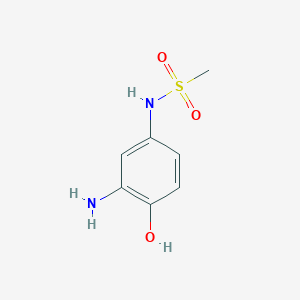![molecular formula C18H15NO5S B14347559 [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid CAS No. 91486-29-2](/img/structure/B14347559.png)
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of phenothiazine derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and Fenton’s reagent are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
Wissenschaftliche Forschungsanwendungen
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of efflux pumps, disruption of cellular membranes, and interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with similar pharmacological properties.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
91486-29-2 |
|---|---|
Molekularformel |
C18H15NO5S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[1-oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid |
InChI |
InChI=1S/C18H15NO5S/c1-9(15(17(21)22)18(23)24)16(20)10-6-7-14-12(8-10)19-11-4-2-3-5-13(11)25-14/h2-9,15,19H,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
RGTWACMUNWNOAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)

![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)




